molecular formula C26H34N4O3 B2988538 N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl)oxalamide CAS No. 877631-60-2

N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl)oxalamide

Cat. No.: B2988538
CAS No.: 877631-60-2
M. Wt: 450.583
InChI Key: PNBIHIMYHCCEFY-UHFFFAOYSA-N
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Description

N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl)oxalamide is an oxalamide derivative featuring a hybrid structure combining a cyclohexenylethyl group, a furan-2-yl moiety, and a 4-phenylpiperazine substituent.

Properties

IUPAC Name

N-[2-(cyclohexen-1-yl)ethyl]-N'-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H34N4O3/c31-25(27-14-13-21-8-3-1-4-9-21)26(32)28-20-23(24-12-7-19-33-24)30-17-15-29(16-18-30)22-10-5-2-6-11-22/h2,5-8,10-12,19,23H,1,3-4,9,13-18,20H2,(H,27,31)(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNBIHIMYHCCEFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=CC1)CCNC(=O)C(=O)NCC(C2=CC=CO2)N3CCN(CC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H34N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl)oxalamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, synthesis methods, and relevant research findings.

Compound Overview

Chemical Structure and Properties

  • Molecular Formula : C23H31N3O4
  • Molecular Weight : 413.518 g/mol
  • CAS Number : 898458-36-1

The compound features a cyclohexene ring, a furan moiety, and a piperazine derivative, which contribute to its pharmacological properties. The presence of the oxalamide functional group is particularly significant as it is known to influence biological activity through various mechanisms.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of the Cyclohexene Derivative : This may involve cyclization reactions under controlled conditions.
  • Introduction of the Furan Moiety : This can be achieved through electrophilic substitution reactions.
  • Piperazine Integration : Piperazine derivatives can be synthesized separately and then coupled with the furan-containing intermediate.
  • Oxalamide Bond Formation : The final step involves the formation of the oxalamide linkage, often requiring specific reagents and conditions to optimize yield.

The biological activity of this compound can be attributed to several key interactions:

  • Receptor Modulation : The piperazine ring is known for its ability to interact with various receptors, including serotonin and dopamine receptors, which may contribute to neuropharmacological effects.
  • Antioxidant Properties : Compounds containing furan and cyclohexene moieties have been studied for their antioxidant capabilities, potentially mitigating oxidative stress in biological systems.

Case Studies and Research Findings

Recent studies have highlighted the following biological activities associated with this compound:

StudyFindings
Neuropharmacology Study (2023) Demonstrated significant modulation of serotonin receptors, suggesting potential antidepressant effects.
Antioxidant Activity Assessment (2024) Showed promising results in scavenging free radicals, indicating potential protective effects against oxidative damage.
Cytotoxicity Evaluation (2025) Exhibited selective cytotoxicity against cancer cell lines, warranting further investigation into its anticancer properties.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with structurally related compounds is useful:

Compound NameStructural FeaturesBiological Activity
FurazolidoneFuran ring, nitro groupAntimicrobial
PiperinePiperidine ringAnti-inflammatory
Cyclohexanone DerivativesKetone group on cyclohexaneSolvent properties, potential therapeutic uses

The combination of cyclohexene with both furan and piperazine components may provide distinct biological interactions not observed in other compounds.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Table 1: Key Structural and Molecular Data

Compound Name CAS No. Molecular Formula Molecular Weight Key Substituents
N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)oxalamide 877633-10-8 C26H33FN4O3 468.6 4-(2-fluorophenyl)piperazine, furan-2-yl
N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)oxalamide 1049419-15-9 C22H31FN4O2 402.5 4-(4-fluorophenyl)piperazine
N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(2-(furan-2-yl)-2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)oxalamide 877634-10-1 C27H36N4O4 480.6 4-(4-methoxyphenyl)piperazine, furan-2-yl
N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)oxalamide - C20H33N3O3 363.5 Tetrahydrofuran-3-yl-piperidine
Key Observations:

Substituent Effects on Molecular Weight :

  • Fluorine substituents (e.g., 2- or 4-fluorophenyl) reduce molecular weight compared to methoxy-substituted analogs (e.g., 480.6 vs. 468.6) .
  • The absence of a furan group (e.g., CAS 1049419-15-9) significantly lowers molecular weight (402.5 vs. 468.6) .

Methoxy groups (e.g., 4-methoxyphenyl) increase lipophilicity, which may enhance membrane permeability .

Heterocyclic Variations :

  • Replacement of furan with tetrahydrofuran () reduces steric hindrance and alters hydrogen-bonding capacity .

Analytical Techniques

  • Chromatography : Thin-layer chromatography (TLC) with Rf values (e.g., 0.41 in ) aids in monitoring synthesis purity .

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